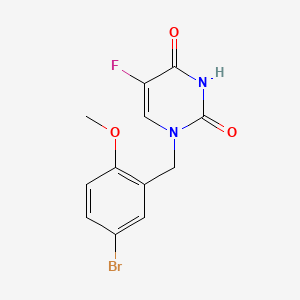
Phosphorothioic acid, O,O-diethyl S-(tetrahydro-2-oxo-3-furanyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate is a chemical compound with the molecular formula C8H15O5PS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphorothioate group and a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 2-oxotetrahydrofuran-3-yl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorothioate compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
Mechanism of Action
The mechanism of action of O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate involves its interaction with molecular targets such as enzymes and proteins. The phosphorothioate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
- O,O-diethyl S-phenyl phosphorothioate
- O,O-diethyl S-(p-nitrophenyl) phosphorothioate
- O,O-diethyl phosphorodithioate
Uniqueness
O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phosphorothioate compounds and contributes to its specific reactivity and applications.
Properties
CAS No. |
3874-64-4 |
|---|---|
Molecular Formula |
C8H15O5PS |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-diethoxyphosphorylsulfanyloxolan-2-one |
InChI |
InChI=1S/C8H15O5PS/c1-3-12-14(10,13-4-2)15-7-5-6-11-8(7)9/h7H,3-6H2,1-2H3 |
InChI Key |
BLQMNYJYAOEOOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15214462.png)

![4-[(Ethenyloxy)methyl]cyclohex-1-ene](/img/structure/B15214469.png)

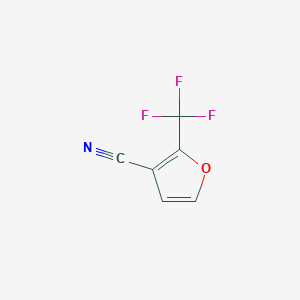
![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
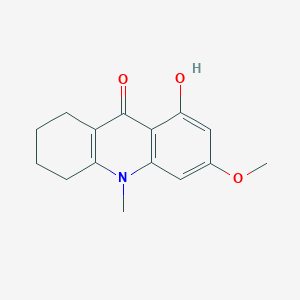
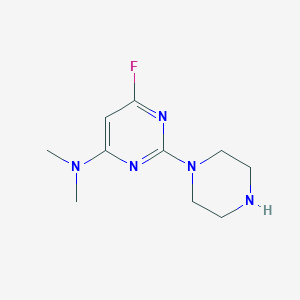
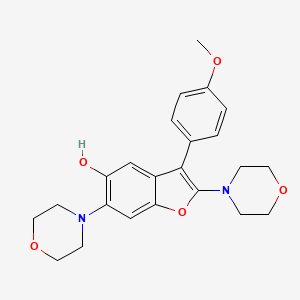
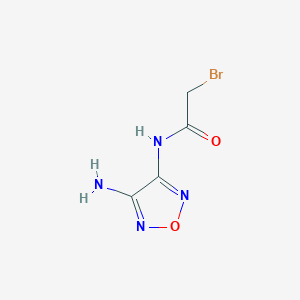
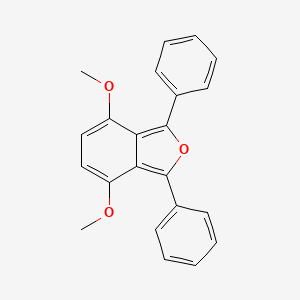
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
